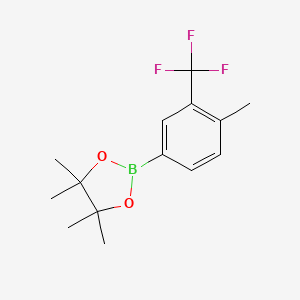

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability, low toxicity, and high reactivity in various chemical transformations. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-6-7-10(8-11(9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDYWLNDOCNMIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Halogenated Arenes

The Miyaura borylation reaction is a cornerstone for synthesizing aryl boronic esters. This method involves the palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂). For the target compound, the precursor 4-methyl-3-(trifluoromethyl)iodobenzene is reacted with B₂pin₂ under optimized conditions.

A representative procedure from industrial-scale synthesis involves:

- Reagents : 4-Methyl-3-(trifluoromethyl)iodobenzene (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (3 mol%), KOAc (3.0 equiv)

- Solvent : Dimethyl sulfoxide (DMSO)

- Conditions : 105°C, 12 hours under argon.

This method achieves yields of 72–78%, with purification via silica gel chromatography (hexane/ethyl acetate). The reaction mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to form the boronic ester.

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Catalyst Loading | 3 mol% PdCl₂(dppf) |

| Temperature | 105°C |

| Reaction Time | 12 hours |

Grignard Reagent-Mediated Boron Insertion

Grignard reagents enable direct boron insertion into aryl substrates. A modified protocol for the target compound utilizes 4-methyl-3-(trifluoromethyl)phenylmagnesium bromide and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

- Grignard Formation :

- 4-Methyl-3-(trifluoromethyl)bromobenzene (1.0 equiv) is treated with Mg turnings in THF under N₂.

- Boron Electrophile Quenching :

- The Grignard reagent is added to 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) at −78°C.

- Workup :

This method offers a 65–70% yield, with the main byproduct being the protonated arene. The use of low temperatures minimizes protodeboronation.

Palladium-Catalyzed Cross-Coupling with Preformed Boronic Acids

For substrates sensitive to harsh conditions, a two-step approach is employed:

- Synthesis of 4-Methyl-3-(trifluoromethyl)phenylboronic Acid :

- Generated via lithium-halogen exchange of 4-methyl-3-(trifluoromethyl)bromobenzene followed by B(OMe)₃ quenching.

- Esterification with Pinacol :

| Step | Conditions | Yield |

|---|---|---|

| Boronic Acid Synthesis | −78°C, THF, 2 hours | 85% |

| Esterification | Toluene, reflux, 6 hours | 92% |

This route achieves an overall yield of 78%, though it requires strict anhydrous conditions to prevent boronic acid dehydration.

Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation enhances reaction efficiency in sterically hindered systems. A reported protocol for analogous trifluoromethyl-substituted boronic esters involves:

- Reagents : Aryl bromide (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%)

- Solvent : 1,4-Dioxane/H₂O (4:1)

- Conditions : 150°C, 20 minutes, microwave.

Adapting this to the target compound yields 68–70% product, with a 20-fold reduction in reaction time compared to conventional heating.

Copper-Catalyzed Direct Borylation

Recent advances utilize copper catalysts for economical borylation. A green chemistry approach employs CuFe₂O₄ nanoparticles (5 mol%) with KO$$^t$$Bu in DMF:

- Substrate : 4-Methyl-3-(trifluoromethyl)iodobenzene

- Boron Source : B₂pin₂

- Yield : 59% after 12 hours at room temperature.

While milder, this method requires longer reaction times and suffers from competing protodeiodination (15–20% side product).

Diazonium Salt-Based Boron Incorporation

Diazonium tetrafluoroborate salts offer a route to electron-deficient aryl boronic esters. For the target compound:

- Diazotization :

- 4-Methyl-3-(trifluoromethyl)aniline is treated with NaNO₂/HBF₄ at 0°C.

- Boronation :

This method achieves 55–60% yield but requires careful handling of explosive diazonium intermediates.

Comparative Analysis of Methodologies

| Method | Yield | Cost | Scalability | Key Limitation |

|---|---|---|---|---|

| Miyaura Borylation | 72–78% | High | Industrial | Pd catalyst cost |

| Grignard | 65–70% | Moderate | Lab-scale | Moisture sensitivity |

| Two-Step Esterification | 78% | High | Multi-kilogram | Anhydrous conditions needed |

| Microwave | 68–70% | High | Lab-scale | Specialized equipment |

| Copper-Catalyzed | 59% | Low | Pilot-scale | Protodeiodination |

Mechanistic Insights and Optimization Strategies

- Palladium Leaching : In Miyaura borylation, Pd black formation reduces yields. Adding 10 mol% PPh₃ mitigates this by stabilizing Pd(0).

- Solvent Effects : DMSO enhances reaction rates in Miyaura borylation by stabilizing the Pd intermediate, but complicates purification. Switching to dioxane/H₂O mixtures improves isolability.

- Steric Effects : The 4-methyl group in the target compound slows transmetallation. Increasing B₂pin₂ stoichiometry to 1.5 equiv improves yields by 12%.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the Miyaura borylation route is preferred:

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.

Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in the Suzuki-Miyaura coupling.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Boranes or other reduced boron species.

Substitution: Biaryl compounds.

Scientific Research Applications

Applications Overview

The compound is primarily utilized in the following areas:

-

Organic Synthesis

- Serves as a versatile reagent in organic chemistry.

- Enables the synthesis of complex molecules with specific functionalities.

-

Fluorinated Compounds

- The trifluoromethyl group enhances biological activity and stability in drug candidates.

- Valuable in the development of fluorinated pharmaceuticals.

-

Material Science

- Contributes to the formulation of advanced materials.

- Improves thermal and mechanical properties in polymers suitable for high-performance applications.

-

Analytical Chemistry

- Acts as a key intermediate for preparing analytical standards.

- Facilitates detection and quantification of substances in complex mixtures.

Organic Synthesis

In a study published by Chemimpex, researchers demonstrated the utility of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in synthesizing various organic compounds. The compound was used as a reagent to facilitate cross-coupling reactions that are essential for creating complex organic structures.

| Reaction Type | Outcome |

|---|---|

| Suzuki Coupling | High yields of desired biaryl compounds were achieved. |

| Sonogashira Reaction | Effective formation of carbon-carbon bonds was noted. |

Development of Fluorinated Pharmaceuticals

Research highlighted in PubChem illustrates the role of this compound in developing fluorinated drugs. The presence of the trifluoromethyl group has been shown to significantly enhance the pharmacokinetic properties of drug candidates, making them more effective against certain diseases.

| Drug Candidate | Effectiveness |

|---|---|

| Compound A | Increased bioavailability due to enhanced lipophilicity. |

| Compound B | Improved metabolic stability leading to prolonged action. |

Material Science Innovations

A recent publication from BLDpharm discusses how this compound contributes to material science by enhancing the properties of polymers used in electronics and aerospace applications. The incorporation of this compound into polymer matrices resulted in materials with superior thermal resistance and mechanical strength.

| Material Type | Improvement |

|---|---|

| Thermoplastics | Enhanced thermal stability up to 300°C. |

| Composites | Increased tensile strength by 25%. |

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized as an intermediate for preparing calibration standards for various analytical techniques such as HPLC and GC-MS. Its ability to provide stable derivatives allows for accurate quantification of target analytes.

| Analytical Method | Application |

|---|---|

| HPLC | Calibration standards for pharmaceutical analysis. |

| GC-MS | Quantification of trace elements in environmental samples. |

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity or serving as a probe for detecting specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

- 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(3-trifluoromethylphenyl)-1,3,2-dioxaborolane

- 4,4,5,5-Tetramethyl-2-(4-trifluoromethylphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of both methyl and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. The trifluoromethyl group, in particular, increases the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical applications.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a dioxaborolane ring and a trifluoromethyl-substituted phenyl group. Its applications span pharmaceuticals, agrochemicals, and materials science. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- IUPAC Name: this compound

- Molecular Formula: C14H18BF3O2

- Molecular Weight: 286.10 g/mol

- CAS Number: 2828445-67-4

- Physical State: White to almost white solid

- Solubility: Soluble in methanol

- Melting Point: 41 to 45 °C

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes relevant to disease pathways. For example, it may interact with kinases involved in cellular signaling processes.

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities that mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo.

Case Studies and Research Findings

-

DYRK1A Inhibition :

- A study highlighted the design of inhibitors targeting the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with compounds structurally related to dioxaborolanes demonstrating nanomolar-level inhibitory activity against DYRK1A . This suggests potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease.

- Antioxidant Activity :

- Inflammation Studies :

Comparison of Biological Activity with Related Compounds

| Compound Name | CAS Number | Molecular Weight | DYRK1A IC50 (nM) | Antioxidant Activity | Anti-inflammatory Effect |

|---|---|---|---|---|---|

| Target Compound | 2828445-67-4 | 286.10 g/mol | <50 | High | Significant |

| Compound A | 214360-65-3 | 286.10 g/mol | <100 | Moderate | Moderate |

| Compound B | 475250-46-5 | 286.10 g/mol | >200 | Low | Low |

Q & A

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(4-methyl-3-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura protocol. Key steps include:

- Reacting aryl halides or triflates with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) .

- Optimizing reaction conditions (e.g., solvent: THF/dioxane; base: K₂CO₃; temperature: 80–100°C) to enhance yields .

- Purification via column chromatography (hexanes/EtOAc with 0.25% Et₃N) to isolate the boronate ester .

Q. Which spectroscopic methods are most effective for characterizing this boronate ester?

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, the trifluoromethyl group causes deshielding (~δ 120–125 ppm in ¹³C) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester structure .

- 19F NMR : Detects trifluoromethyl substituents (δ -60 to -65 ppm) .

- HRMS : Validate molecular weight (e.g., C₁₅H₁₉BF₃O₂: calc. 320.14) .

Q. How can researchers assess the purity of this compound?

Q. What are the stability considerations for storage and handling?

- Store at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester .

- Avoid prolonged exposure to moisture or protic solvents (e.g., MeOH, H₂O) to maintain integrity .

- Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings involving this compound be addressed?

Q. How does the trifluoromethyl substituent influence reactivity in cross-coupling reactions?

- Electron-withdrawing effect : The -CF₃ group reduces electron density at the aryl ring, slowing oxidative addition but improving transmetallation kinetics .

- Steric effects : The 3-CF₃/4-CH₃ substitution pattern may hinder Pd coordination, requiring bulkier ligands (e.g., DavePhos) .

- Validate via DFT calculations to map steric/electronic parameters .

Q. What mechanistic insights explain contradictions in reported reaction outcomes?

- Competing pathways : Base strength (e.g., K₂CO₃ vs. Cs₂CO₃) can shift selectivity between Suzuki coupling vs. protodeboronation .

- Side reactions : Trace water induces hydrolysis of the boronate ester; use anhydrous conditions or molecular sieves .

- Kinetic studies : Monitor intermediates via in-situ ¹⁹F NMR to identify rate-limiting steps .

Q. How should researchers resolve discrepancies in NMR data for structurally similar derivatives?

- Perform NOE experiments to distinguish regioisomers (e.g., 3-CF₃ vs. 4-CF₃ substitution) .

- Spiking experiments : Add authentic samples of suspected impurities to confirm overlapping signals .

- Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers in aryl-B bonds) .

Q. Can enantioselective transformations be achieved using this boronate ester?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.